Potent Inhibition of the Drug-Resistant cSrc T338M/S345C Gatekeeper Mutant
The compound demonstrates potent inhibition of a clinically relevant drug-resistant Src mutant. It inhibits the cSrc T338M/S345C double mutant with an IC50 of 28 nM, a model system for drug-resistant EGFR [1]. This is 6-fold more potent than its inhibition of the cSrc T338M single mutant (IC50 = 170 nM), indicating a potentially favorable interaction with the S345C mutation [2].
| Evidence Dimension | Biochemical Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 28 nM (cSrc T338M/S345C) |
| Comparator Or Baseline | Internal comparator: IC50 = 170 nM (cSrc T338M) |
| Quantified Difference | 6.07-fold more potent against the T338M/S345C double mutant than the T338M single mutant |
| Conditions | Inhibition of cSrc mutants (unknown origin) pre-incubated for 30 mins before substrate and ATP addition, measured by HTRF assay |
Why This Matters
This specific activity against a gatekeeper mutant (T338M) model is critical for scientists studying resistance mechanisms to ATP-competitive kinase inhibitors, where many standard drugs lose efficacy.
- [1] BindingDB. (n.d.). IC50 for cSrc T338M/S345C mutant (CHEMBL3604921). Retrieved from BindingDB. View Source
- [2] ChEMBL. (n.d.). Compound Report Card CHEMBL3604921. Retrieved from ChEMBL. View Source
